molecular formula C6H14O3 B6597919 4-(2-hydroxyethoxy)butan-1-ol CAS No. 43113-37-7

4-(2-hydroxyethoxy)butan-1-ol

Cat. No. B6597919
CAS RN: 43113-37-7
M. Wt: 134.17 g/mol
InChI Key: NAUQRAYPVWKGHO-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethoxy)butan-1-ol, commonly referred to as 4-HO-BUT, is a synthetic compound belonging to a class of compounds known as phenethylamines. It is a derivative of the natural alkaloid psilocin, which is a hallucinogenic compound found in certain species of mushrooms. 4-HO-BUT has been studied extensively in laboratory settings, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

4-HO-BUT has been studied extensively in laboratory settings, primarily for its potential use as a psychoactive drug. It has been found to have a variety of biochemical and physiological effects, and has been studied for its potential use in the treatment of certain psychiatric and neurological disorders. In addition, 4-HO-BUT has been studied for its potential use in the development of new drugs, as well as for its potential use as a research tool to study the effects of hallucinogenic drugs on the brain.

Mechanism of Action

4-HO-BUT is believed to act as an agonist of the 5-HT2A serotonin receptor, which is responsible for mediating the effects of hallucinogenic drugs. It is thought to increase the activity of this receptor, resulting in an altered state of consciousness and various other effects.
Biochemical and Physiological Effects
4-HO-BUT has been found to produce a variety of biochemical and physiological effects. It has been found to produce a range of psychological effects, including changes in mood, altered perception, and increased creativity. It has also been found to produce physiological effects, such as increased heart rate, increased blood pressure, and increased body temperature.

Advantages and Limitations for Lab Experiments

The use of 4-HO-BUT in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it has a relatively low toxicity, which makes it a safe compound to use in experiments. However, there are also some limitations to using 4-HO-BUT in laboratory experiments. It is a relatively unstable compound, and it can be difficult to store and transport. Additionally, it is a controlled substance, which makes it difficult to obtain in some countries.

Future Directions

There are a number of potential future directions for the study of 4-HO-BUT. One potential direction is to further study its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research into the potential therapeutic applications of 4-HO-BUT could be conducted. Additionally, further research into the potential toxicity of 4-HO-BUT, as well as its potential for abuse, could be conducted. Finally, further research into the potential of 4-HO-BUT as a research tool for studying the effects of other hallucinogenic drugs could be conducted.

Synthesis Methods

4-HO-BUT is typically synthesized from 4-bromo-2-methoxybutane, which is a commercially available chemical. The synthesis of 4-HO-BUT involves the reaction of 4-bromo-2-methoxybutane with sodium ethoxide in a solvent such as ethanol. This reaction produces a mixture of 4-hydroxybutan-1-ol and 4-hydroxyethoxybutan-1-ol, which can then be separated by distillation. The 4-hydroxyethoxybutan-1-ol can be further purified by recrystallization.

properties

IUPAC Name

4-(2-hydroxyethoxy)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c7-3-1-2-5-9-6-4-8/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUQRAYPVWKGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOCCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxyethoxy)butan-1-ol

CAS RN

43113-37-7
Record name 4-(2-hydroxyethoxy)butan-1-ol
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